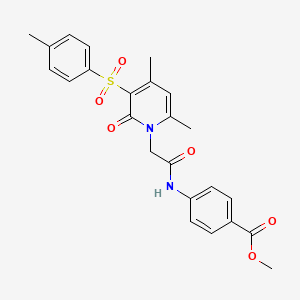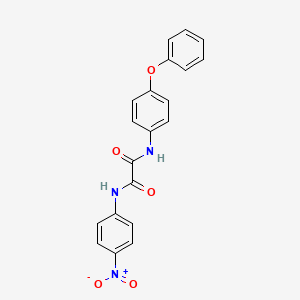![molecular formula C12H15ClF3N B2723971 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1184989-97-6](/img/structure/B2723971.png)
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride” is a chemical compound that has been used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of “2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride” involves the use of reactants such as trifluoromethylpyridine . The exact synthesis process may vary depending on the desired target compound .
Molecular Structure Analysis
The molecular formula of “2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride” is C12H14F3N . The molecular weight is 229.25 .
Chemical Reactions Analysis
“2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride” include a molecular weight of 229.25 and a molecular formula of C12H14F3N . More detailed properties are not available in the search results.
Scientific Research Applications
Neurobiology and Pharmacology
Research on phencyclidine, a piperidine derivative, provides insights into its unique spectrum of pharmacological activity, including its effects on the central nervous system and its potential for studying schizophrenia and other psychiatric disorders (E. Domino, 1964).
Biological Activities of Piper Species
Piper species, recognized for their essential oils and various bioactive compounds, exhibit a wide range of biological activities such as antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects (J. D. da Silva et al., 2017). These insights could guide the exploration of 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride for similar applications.
Antifungal and Antineoplastic Applications
Compounds isolated from Piper species, including amides and sesquiterpenoids, have shown antifungal activities, suggesting potential pharmaceutical or agricultural applications (Wen-Hui Xu & Xing-Cong Li, 2011). Additionally, the development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the antineoplastic potential of piperidine derivatives (Mohammad Hossain et al., 2020).
Pharmacological Review of Piperine and Derivatives
Piperine, a major component found in black pepper, demonstrates a variety of pharmacological effects including anticonvulsant, sedative-hypnotic, and muscle-relaxing actions. Its derivatives are explored for treating epilepsy and other conditions, highlighting the therapeutic versatility of piperidine analogs (Y. Pei, 1983).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, while not a piperidine derivative, illustrates the broad potential of phenolic compounds in modulating lipid metabolism, glucose metabolism, and providing antioxidative benefits. This review underscores the importance of exploring similar bioactive compounds for therapeutic applications (M. Naveed et al., 2018).
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11;/h3-5,8,11,16H,1-2,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMUPPZQMBYUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)
![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)



![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)